Tetrabromophthalate diol
Tetrabromophthalate diol
Brand Name:
Vulcanchem
CAS No.:
77098-07-8
VCID:
VC20802758
InChI:
InChI=1S/C8H2Br4O4.C4H10O3.C3H8O2/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;5-1-3-7-4-2-6;1-3(5)2-4/h(H,13,14)(H,15,16);5-6H,1-4H2;3-5H,2H2,1H3
SMILES:
CC(CO)O.C(COCCO)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O
Molecular Formula:
C15H20Br4O9
Molecular Weight:
663.9 g/mol
Tetrabromophthalate diol
CAS No.: 77098-07-8
Cat. No.: VC20802758
Molecular Formula: C15H20Br4O9
Molecular Weight: 663.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77098-07-8 |
|---|---|
| Molecular Formula | C15H20Br4O9 |
| Molecular Weight | 663.9 g/mol |
| IUPAC Name | 2-(2-hydroxyethoxy)ethanol;propane-1,2-diol;3,4,5,6-tetrabromophthalic acid |
| Standard InChI | InChI=1S/C8H2Br4O4.C4H10O3.C3H8O2/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;5-1-3-7-4-2-6;1-3(5)2-4/h(H,13,14)(H,15,16);5-6H,1-4H2;3-5H,2H2,1H3 |
| Standard InChI Key | IMZKJXAYYSFTTK-UHFFFAOYSA-N |
| SMILES | CC(CO)O.C(COCCO)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O |
| Canonical SMILES | CC(CO)O.C(COCCO)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator